molecular formula C13H14ClN3 B1483086 3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098064-84-5

3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1483086
CAS RN: 2098064-84-5
M. Wt: 247.72 g/mol
InChI Key: NEILWMYFFAXEJI-UHFFFAOYSA-N
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Description

3-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a molecule that has been studied for its potential applications in scientific research. This molecule belongs to a class of pyrazolopyridines and is known for its unique properties. It has been studied for its ability to interact with proteins and other molecules, as well as its potential use in drug development.

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

The importance of chemical inhibitors, especially in the context of cytochrome P450 enzymes, underscores the relevance of specific chemical structures in determining inhibitor selectivity and potency. Chemical structures similar to "3-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine" are evaluated for their selectivity towards various enzyme isoforms, facilitating the prediction and management of drug-drug interactions through in vitro assessments S. C. Khojasteh et al., 2011.

Synthesis and Medicinal Chemistry

The synthesis and medicinal chemistry applications of pyrazole and pyridine derivatives highlight their utility in developing pharmaceuticals. Research focuses on the synthetic pathways employed for developing structurally diverse derivatives, exploring their broad applicability in medicinal chemistry due to their bioavailability and potential as lead molecules Mehul P. Parmar et al., 2023.

Kinase Inhibitors

The application of pyrazolo[3,4-b]pyridine scaffolds in the design of kinase inhibitors emphasizes their versatility in interacting with kinases through multiple binding modes. This scaffold is a crucial element in the development of kinase inhibitors, demonstrating the structural adaptability and potential for achieving selectivity and potency in therapeutic agents Steve Wenglowsky, 2013.

Heterocyclic N-oxide Molecules

The synthesis, chemistry, and potential applications of heterocyclic N-oxide molecules, including pyridine derivatives, underscore their significance in organic synthesis, catalysis, and drug development. These compounds exhibit a variety of functionalities and play vital roles in forming metal complexes, designing catalysts, and displaying biological activities Dongli Li et al., 2019.

Pyrazole Pharmacology

A comprehensive review of pyrazole and its pharmacological properties elaborates on the significance of this heterocyclic system in developing drugs and pharmaceutical compounds. Pyrazole's basic and unsaturated nature due to its ring structure makes it a key component in various medicinal compounds, highlighting its importance under the heterocyclic ring system classification Somenath Bhattacharya et al., 2022.

properties

IUPAC Name

3-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-7-12-6-13(11-2-1-5-15-8-11)16-17(12)9-10-3-4-10/h1-2,5-6,8,10H,3-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEILWMYFFAXEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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